Ethyl 4-bromo-2-(cyanomethyl)benzoate
Overview
Description
Ethyl 4-bromo-2-(cyanomethyl)benzoate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a cyanomethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-(cyanomethyl)benzoate typically involves the bromination of ethyl 2-(cyanomethyl)benzoate. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-(cyanomethyl)benzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 4-bromo-2-(aminomethyl)benzoate.
Oxidation: Formation of ethyl 4-bromo-2-(carboxymethyl)benzoate or ethyl 4-bromo-2-(formylmethyl)benzoate.
Scientific Research Applications
Ethyl 4-bromo-2-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-(cyanomethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and cyanomethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 4-bromo-2-(cyanomethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2-(aminomethyl)benzoate: Similar structure but with an aminomethyl group instead of a cyanomethyl group.
Ethyl 4-bromo-2-(carboxymethyl)benzoate: Similar structure but with a carboxymethyl group instead of a cyanomethyl group.
Ethyl 4-bromo-2-(formylmethyl)benzoate: Similar structure but with a formylmethyl group instead of a cyanomethyl group.
Properties
IUPAC Name |
ethyl 4-bromo-2-(cyanomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-4-3-9(12)7-8(10)5-6-13/h3-4,7H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQQSBTVDAMTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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